4'-Bromo-3'-methylbiphenyl-4-carboxylic acid methyl ester
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Overview
Description
4’-Bromo-3’-methylbiphenyl-4-carboxylic acid methyl ester is an organic compound with the molecular formula C15H13BrO2 It is a derivative of biphenyl, featuring a bromine atom and a methyl group on one of the phenyl rings, and a carboxylic acid methyl ester group on the other phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4’-Bromo-3’-methylbiphenyl-4-carboxylic acid methyl ester typically involves a multi-step process. One common method is the Suzuki-Miyaura cross-coupling reaction, which involves the coupling of a boronic acid derivative with an aryl halide. The reaction conditions often include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, typically nitrogen or argon, at elevated temperatures .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4’-Bromo-3’-methylbiphenyl-4-carboxylic acid methyl ester undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding carboxylic acids or reduction to form alcohols.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura and Heck reactions to form more complex biphenyl derivatives.
Common Reagents and Conditions
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate or sodium hydroxide.
Solvents: Toluene, ethanol, or dimethylformamide (DMF).
Oxidizing Agents: Such as potassium permanganate for oxidation reactions.
Reducing Agents: Such as lithium aluminum hydride for reduction reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, coupling reactions can yield various biphenyl derivatives, while oxidation and reduction reactions can produce carboxylic acids and alcohols, respectively .
Scientific Research Applications
4’-Bromo-3’-methylbiphenyl-4-carboxylic acid methyl ester has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4’-Bromo-3’-methylbiphenyl-4-carboxylic acid methyl ester depends on its specific application. In chemical reactions, it acts as a reactant that undergoes various transformations to yield desired products. In biological systems, its interactions with molecular targets and pathways are studied to understand its potential effects and applications .
Comparison with Similar Compounds
Similar Compounds
Methyl 4-bromo-3-methylbenzoate: A similar compound with a simpler structure, used in similar synthetic applications.
4-Bromo-3-vinylbenzoic acid: Another derivative with a vinyl group, used in different coupling reactions.
Uniqueness
4’-Bromo-3’-methylbiphenyl-4-carboxylic acid methyl ester is unique due to its specific substitution pattern on the biphenyl core, which imparts distinct chemical properties and reactivity. This uniqueness makes it valuable in the synthesis of complex organic molecules and in various research applications .
Properties
IUPAC Name |
methyl 4-(4-bromo-3-methylphenyl)benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrO2/c1-10-9-13(7-8-14(10)16)11-3-5-12(6-4-11)15(17)18-2/h3-9H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SIEFTTFJGLAEDT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C2=CC=C(C=C2)C(=O)OC)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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